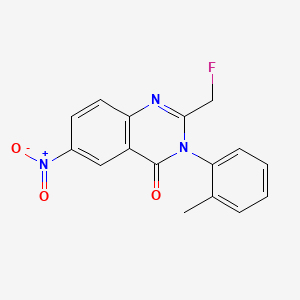

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

CAS No.: 56287-73-1

Cat. No.: VC2310909

Molecular Formula: C16H12FN3O3

Molecular Weight: 313.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56287-73-1 |

|---|---|

| Molecular Formula | C16H12FN3O3 |

| Molecular Weight | 313.28 g/mol |

| IUPAC Name | 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one |

| Standard InChI | InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3 |

| Standard InChI Key | YLWBZTIVGRUKCL-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF |

| Canonical SMILES | CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF |

Introduction

Chemical Properties and Structure

The chemical structure of 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone features a heterocyclic system with multiple functional groups that contribute to its unique chemical properties. At its core is the 4(3H)-quinazolinone scaffold, which consists of a fused ring system comprising a benzene ring and a pyrimidine ring with a carbonyl group at position 4 . The compound has a molecular formula of C16H12FN3O3, indicating the presence of 16 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms . The precise arrangement of these atoms creates a three-dimensional structure with specific electronic and steric properties that influence its chemical behavior and potential biological interactions.

Several structural features distinguish this compound from other quinazolinone derivatives. The fluoromethyl group (-CH2F) at position 2 introduces a halogen atom that can participate in hydrogen bonding and may enhance metabolic stability. The 2-methylphenyl group at position 3 adds hydrophobicity and steric bulk, potentially influencing receptor interactions and pharmacokinetic properties . The nitro group (-NO2) at position 6 of the quinazolinone ring contributes additional electronic effects, including electron-withdrawing properties that can affect the reactivity of the molecule. These structural elements collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and binding affinities.

The structural representation of this molecule can be expressed through various chemical notations. According to the search results, the compound's InChI (International Chemical Identifier) is InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3, which provides a standardized method for encoding the molecular structure . The compound's SMILES notation, another common representation, is given as C(F)C=1N(C(=O)C=2C(N1)=CC=C(N(=O)=O)C2)C3=C(C)C=CC=C3 or in canonical form as O=C1C=2C=C(C=CC2N=C(N1C=3C=CC=CC3C)CF)N(=O)=O . These notations enable computational analysis and database searches for this specific chemical structure.

The chemical reactivity of 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone is likely influenced by its functional groups. The carbonyl group at position 4 may participate in nucleophilic addition reactions, while the nitro group could undergo reduction reactions under appropriate conditions. The nitrogen atoms in the heterocyclic system might exhibit basic properties, though their basicity would be modulated by the electronic effects of neighboring substituents. Additionally, the presence of the fluoromethyl group introduces potential reactivity associated with carbon-fluorine bonds, which are typically quite stable but can participate in certain specialized transformations under catalytic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume